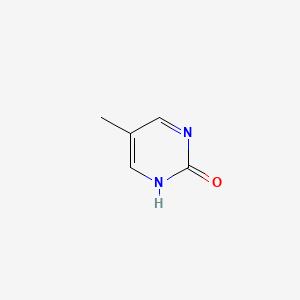

5-Methylpyrimidin-2(1H)-one

Description

The exact mass of the compound 2-Hydroxy-5-methylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylpyrimidin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyrimidin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQOYBJXXMLVQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194332 |

Source

|

| Record name | 5-Methyl-2-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41398-85-0 |

Source

|

| Record name | 5-Methyl-2-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041398850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Methylpyrimidin-2(1H)-one from Ethyl Acetoacetate

This document provides an in-depth technical overview for the synthesis of 5-Methylpyrimidin-2(1H)-one, a molecule of significant interest in medicinal chemistry and drug development. As a foundational heterocyclic scaffold, its efficient synthesis is crucial for researchers and scientists. This guide emphasizes the chemical principles, a field-proven experimental protocol, and the mechanistic underpinnings of the synthesis starting from the readily available precursor, ethyl acetoacetate.

Introduction: The Significance of 5-Methylpyrimidin-2(1H)-one

5-Methylpyrimidin-2(1H)-one, more commonly known as 5-methyluracil or thymine, is a pyrimidine derivative of fundamental importance in biochemistry and pharmacology. As one of the four nucleobases in the nucleic acid of DNA, its role is central to genetic coding and cellular function[1]. Beyond its biological role, the pyrimidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antiviral and anticancer drugs[2]. The synthesis detailed herein represents a classical and robust approach to this vital heterocyclic compound, utilizing a condensation reaction between ethyl acetoacetate and urea[3].

The Core Synthetic Strategy: Cyclocondensation

The synthesis of the pyrimidine ring from a β-ketoester like ethyl acetoacetate and urea is a cornerstone of heterocyclic chemistry. The strategy hinges on a cyclocondensation reaction, where the active methylene group of the ethyl acetoacetate and its two carbonyl functionalities react with the two amine groups of urea to form the six-membered pyrimidine ring.

This reaction is typically facilitated by a base, such as sodium ethoxide, which serves to deprotonate the active methylene group, thereby generating a potent nucleophile. The subsequent intramolecular cyclization and dehydration steps lead to the formation of the stable, aromatic pyrimidinone ring system[3].

Mechanistic Deep Dive: A Step-by-Step Rationale

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting the synthesis. The process can be broken down into several key stages, each with a distinct chemical logic.

-

Enolate Formation: The reaction is initiated by the base (sodium ethoxide), which abstracts a proton from the α-carbon (the active methylene group) of ethyl acetoacetate. This is the most acidic position due to the electron-withdrawing effects of the two adjacent carbonyl groups. This deprotonation generates a resonance-stabilized enolate ion, a strong nucleophile.

-

Nucleophilic Addition: The enolate of ethyl acetoacetate attacks one of the carbonyl carbons of urea. This is followed by a proton transfer to form an open-chain ureide intermediate.

-

Intramolecular Cyclization & Dehydration: The terminal amino group of the urea intermediate then undergoes an intramolecular nucleophilic attack on the remaining ester carbonyl group. This step forms a cyclic hemiaminal intermediate. The subsequent elimination of ethanol and then a molecule of water drives the reaction towards the formation of the stable dihydropyrimidine ring.

-

Tautomerization: The resulting dihydropyrimidine rapidly tautomerizes to the more thermodynamically stable aromatic 5-methylpyrimidin-2(1H)-one.

The following diagram illustrates the proposed reaction mechanism:

Caption: Proposed mechanism for the synthesis of 5-Methylpyrimidin-2(1H)-one.

Field-Proven Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and validation through the described characterization methods ensures a reliable and reproducible synthesis.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Sodium Metal | 22.99 | 2.3 g | 0.10 | Handle with extreme care. |

| Absolute Ethanol | 46.07 | 50 mL | - | Must be anhydrous. |

| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 0.10 | Reagent grade. |

| Urea | 60.06 | 6.0 g | 0.10 | Reagent grade. |

| Glacial Acetic Acid | 60.05 | ~6 mL | ~0.10 | For neutralization. |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide Catalyst: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 50 mL of absolute ethanol. Carefully add 2.3 g of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Allow the sodium to react completely until it is fully dissolved.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 6.0 g of urea and stir until it dissolves.

-

Addition of Ethyl Acetoacetate: Gently heat the mixture to reflux. Add 13.0 g of ethyl acetoacetate dropwise from the dropping funnel over a period of 30 minutes.

-

Reflux: Once the addition is complete, continue to heat the reaction mixture under reflux for an additional 2 hours. A precipitate will begin to form.

-

Work-up and Isolation: After the reflux period, cool the reaction mixture in an ice bath. Carefully neutralize the mixture by adding glacial acetic acid until the solution is acidic to litmus paper. This will cause the product to precipitate out of the solution.

-

Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the solid product with cold water to remove any unreacted starting materials and salts.

-

Purification: Recrystallize the crude product from hot water or a minimal amount of ethanol to yield pure 5-methylpyrimidin-2(1H)-one as a white crystalline solid.

-

Drying and Characterization: Dry the purified crystals in an oven at 80-100 °C. Determine the yield and characterize the product by measuring its melting point (expected: 316-317 °C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR).

Experimental Workflow Visualization

Caption: High-level workflow for the synthesis of 5-methylpyrimidin-2(1H)-one.

Concluding Remarks

The synthesis of 5-methylpyrimidin-2(1H)-one from ethyl acetoacetate and urea remains a highly efficient and instructive example of heterocyclic synthesis. The procedure is robust, scalable, and relies on readily accessible starting materials. By understanding the underlying mechanistic principles, researchers can adapt and optimize this protocol for the synthesis of various pyrimidine derivatives, which continue to be of immense interest in the field of drug discovery and development.

References

-

Wikipedia. Biginelli reaction. [Link]

-

Filo. How to synthesize 4-methyluracil from acetoacetic ester?. [Link]

-

PubMed Central. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. [Link]

-

Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]

-

More, U. B. One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. [Link]

-

American Chemical Society. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. [Link]

-

Scribd. Mechanism of Biginelli Pyrimidine Synthesis. [Link]

-

Biomedical Journal of Scientific & Technical Research. A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]

-

University of Illinois Chemistry Department. THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. [Link]

-

Oriental Journal of Chemistry. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. [Link]

-

Wikipedia. Thymine. [Link]

-

ResearchGate. Synthesis of thymine. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

An In-Depth Technical Guide to 5-Methylpyrimidin-2(1H)-one: Properties, Synthesis, and Applications

Introduction

5-Methylpyrimidin-2(1H)-one is a heterocyclic organic compound of significant interest to the pharmaceutical and life sciences industries. As a derivative of pyrimidine, a core component of nucleobases, this molecule serves as a versatile building block in the synthesis of a wide array of biologically active compounds.[1][2][3] Its structural similarity to the natural nucleobase thymine makes it a valuable precursor for creating nucleoside analogs, which are foundational in the development of antiviral and anticancer therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, key reactivity insights, and its applications in modern drug discovery, tailored for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are the bedrock of its application in research and development. 5-Methylpyrimidin-2(1H)-one is a solid at room temperature and its characteristics are summarized below.

Table 1: Physicochemical Properties of 5-Methylpyrimidin-2(1H)-one

| Property | Value | Source(s) |

| CAS Number | 41398-85-0* | [4] |

| Molecular Formula | C5H6N2O | |

| Molecular Weight | 110.11 g/mol | |

| IUPAC Name | 5-methylpyrimidin-2(1H)-one | |

| Synonyms | 2-Hydroxy-5-methylpyrimidine | [4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 154-158 °C | |

| Boiling Point | 250 °C at 987 hPa | [5] |

| Solubility | Soluble in water. Soluble in polar organic solvents like methanol and DMF. | [2][6] |

*Note: The CAS number for its tautomer, 2-hydroxy-5-methylpyrimidine, is sometimes used interchangeably.

Synthesis and Manufacturing

The synthesis of pyrimidine derivatives is a well-established field, with multiple routes available.[7] A common and reliable method for the laboratory-scale synthesis of 5-Methylpyrimidin-2(1H)-one involves the condensation of a β-ketoester with urea. This method, a variation of the classical Biginelli reaction, is valued for its straightforward procedure and use of readily available starting materials.[1]

Experimental Protocol: Synthesis via Urea Condensation

This protocol describes the synthesis from ethyl 2-formylpropanoate and urea.

Causality and Mechanistic Insight: The reaction is catalyzed by a strong base, typically sodium ethoxide, which deprotonates the urea, enhancing its nucleophilicity. The resulting urea anion then attacks the electrophilic carbonyl carbon of the β-ketoester. An intramolecular condensation followed by dehydration yields the stable heterocyclic pyrimidinone ring. The choice of ethanol as a solvent is critical as it readily dissolves the reactants and the sodium ethoxide catalyst.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (80 mL) under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide. This is an exothermic reaction and should be performed with caution.

-

Initial Reaction: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until fully dissolved.

-

Addition of Ketoester: Add ethyl 2-formylpropanoate (1.0 eq) dropwise to the solution over 30 minutes. The reaction mixture may become thick.

-

Reflux: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a concentrated acid (e.g., HCl) until the pH is ~7. This will precipitate the product.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel and wash with a small amount of cold water, followed by cold ethanol to remove unreacted starting materials and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 5-Methylpyrimidin-2(1H)-one as a crystalline solid.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. Expected yield is typically in the range of 60-75%.

Synthesis Workflow Diagram

Caption: Laboratory synthesis workflow for 5-Methylpyrimidin-2(1H)-one.

Applications in Research and Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry due to its broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] 5-Methylpyrimidin-2(1H)-one is a particularly valuable synthon in this field.

-

Antiviral Agents: As a close analog of thymine, it is a precursor for synthesizing modified nucleosides. These analogs can be phosphorylated in vivo and subsequently inhibit viral polymerases, a key mechanism for terminating viral replication. This strategy has been central to the development of drugs for HIV and other viral infections.[1]

-

Anticancer Agents: Pyrimidine derivatives are integral to many chemotherapeutics.[1] Molecules derived from 5-methylpyrimidin-2(1H)-one can be designed to interfere with DNA synthesis and repair mechanisms in rapidly dividing cancer cells. Furthermore, they serve as scaffolds for developing kinase inhibitors, which target signaling pathways crucial for tumor growth and survival.[8]

-

CNS and Other Therapeutic Areas: The versatility of the pyrimidine core allows for its incorporation into drugs targeting a wide range of conditions beyond oncology and virology, including neurological and cardiovascular diseases.[3]

Conceptual Application Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Methylpyrimidin-2(1H)-one

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 5-Methylpyrimidin-2(1H)-one (CAS No: 41398-85-0), a heterocyclic compound of interest in synthetic and medicinal chemistry. As experimental spectra for this specific molecule are not widely disseminated in public repositories, this document leverages expert analysis of analogous structures and foundational spectroscopic principles to present a detailed profile of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Included are detailed, field-proven protocols for data acquisition and analysis, designed to guide researchers in confirming the identity, purity, and structure of 5-Methylpyrimidin-2(1H)-one. This guide is intended for an audience of researchers, scientists, and professionals in drug development who require a robust understanding of this molecule's analytical signature.

Introduction to 5-Methylpyrimidin-2(1H)-one

5-Methylpyrimidin-2(1H)-one is a substituted pyrimidinone, a class of heterocyclic compounds featured in a wide array of biologically active molecules. The pyrimidinone core is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other molecular interactions. The structural elucidation of any novel compound or synthetic intermediate is paramount for its application, and a combination of spectroscopic techniques provides the necessary, unambiguous confirmation of its chemical identity.

This molecule, with the chemical formula C₅H₆N₂O, exists in a tautomeric equilibrium between the lactam (pyrimidinone) and lactim (hydroxypyrimidine) forms, although the lactam form typically predominates in the solid state and polar solvents. The choice of analytical conditions, particularly the solvent for NMR spectroscopy, can subtly influence the observed spectral data by shifting this equilibrium. This guide will focus on the characterization of the more prevalent pyrimidinone tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be made.[1]

Predicted ¹H and ¹³C NMR Spectral Data

The following data is predicted based on the analysis of structurally related pyrimidine and pyrimidinone derivatives.[2][3] The exact chemical shifts will be highly dependent on the solvent and concentration used. DMSO-d₆ is recommended as a versatile solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data for 5-Methylpyrimidin-2(1H)-one (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N1-H | 10.5 - 12.0 | Broad Singlet | N/A | The N-H proton of the amide is typically deshielded and broadened due to hydrogen bonding and exchange. |

| C4-H | 8.0 - 8.2 | Singlet (or narrow doublet) | ~1-2 Hz | Olefinic proton adjacent to a nitrogen atom, deshielded. May show small long-range coupling to C6-H. |

| C6-H | 8.0 - 8.2 | Singlet (or narrow doublet) | ~1-2 Hz | Chemically similar to C4-H, expected in the same region. Their relative positions can be confirmed by 2D NMR. |

| C5-CH₃ | 1.9 - 2.1 | Singlet | N/A | Methyl group attached to a C=C double bond, appearing in the typical allylic/vinylic methyl region. |

Table 2: Predicted ¹³C NMR Data for 5-Methylpyrimidin-2(1H)-one (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 160 - 165 | Carbonyl carbon (C=O) of the amide group, highly deshielded. |

| C4 | 145 - 150 | Olefinic carbon adjacent to two nitrogen atoms, significantly deshielded. |

| C6 | 145 - 150 | Similar environment to C4, expected to have a close chemical shift. |

| C5 | 110 - 115 | Olefinic carbon bearing the methyl group. |

| C5-CH₃ | 15 - 20 | Aliphatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of high-purity 5-Methylpyrimidin-2(1H)-one into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent like DMSO is crucial for solubilizing the polar pyrimidinone structure.

-

Ensure complete dissolution by gentle vortexing. If necessary, brief sonication (2-3 minutes) can be employed.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal from DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity. The goal is a sharp, symmetrical solvent peak, which is a prerequisite for high-resolution data.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30').

-

Set the spectral width to cover a range of -1 to 13 ppm.

-

Acquire 16 to 64 scans with a relaxation delay of 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Set the spectral width from 0 to 180 ppm.

-

Acquire a minimum of 1024 scans with a relaxation delay of 2-5 seconds to accommodate the longer relaxation times of quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum using the residual DMSO peak at δ = 2.50 ppm.

-

Calibrate the ¹³C spectrum using the DMSO-d₆ solvent peak at δ = 39.52 ppm.

-

Visualization: NMR Analysis Workflow

The following diagram outlines the logical workflow for structural confirmation using NMR.

Caption: Logical workflow for NMR spectral analysis and structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1] The spectrum provides a unique "fingerprint" that is valuable for compound identification and quality control.

Expected Vibrational Modes

The IR spectrum of 5-Methylpyrimidin-2(1H)-one is expected to be dominated by absorptions from the amide functional group and the unsaturated ring system.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3050 | Medium, Broad | N-H stretch (amide) |

| 3050 - 3000 | Medium | C-H stretch (aromatic/vinylic) |

| 2980 - 2850 | Medium-Weak | C-H stretch (aliphatic -CH₃) |

| 1680 - 1650 | Strong, Sharp | C=O stretch (amide I band) |

| 1640 - 1580 | Medium-Strong | C=C and C=N stretches (ring) |

| 1580 - 1520 | Medium-Strong | N-H bend (amide II band) |

Experimental Protocol for FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-5 mg) of the solid 5-Methylpyrimidin-2(1H)-one powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the spectrum, typically by averaging 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Analysis of the fragmentation patterns can offer further structural confirmation.

Expected Molecular Ion and Fragmentation

For 5-Methylpyrimidin-2(1H)-one (C₅H₆N₂O), the exact mass is 110.0480 Da.[4] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Electron Ionization (EI) is a common technique that will induce fragmentation.

-

Molecular Ion (M⁺•): The primary species observed will be the molecular ion at an m/z of 110.

-

Fragmentation: A plausible fragmentation pathway involves the loss of stable neutral molecules. A common fragmentation for cyclic amides is the loss of carbon monoxide (CO).

Table 4: Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Rationale |

| 110 | [C₅H₆N₂O]⁺• | Molecular Ion (M⁺•) |

| 82 | [C₄H₆N₂]⁺• | Loss of carbon monoxide (CO) from the molecular ion. |

| 81 | [C₄H₅N₂]⁺ | Loss of a hydrogen radical (•H) from the m/z 82 fragment. |

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds.

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile solvent like methanol or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program must be optimized to ensure good separation.

-

-

MS Method:

-

Ion Source: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Visualization: Proposed Mass Spec Fragmentation

Caption: A proposed major fragmentation pathway for 5-Methylpyrimidin-2(1H)-one under EI-MS conditions.

Conclusion

The comprehensive spectroscopic profile detailed in this guide—encompassing predicted NMR, IR, and MS data—serves as an essential reference for the analytical characterization of 5-Methylpyrimidin-2(1H)-one. The provided protocols are designed to be robust and self-validating, ensuring that researchers can generate high-quality, reliable data. Unambiguous structural confirmation through these multi-faceted spectroscopic techniques is a critical step in quality assurance for synthesis and is foundational for any further investigation into the chemical and biological properties of this compound.

References

-

SpectraBase. (n.d.). 5-Methyl-2-pyrimidinone. John Wiley & Sons, Inc. Retrieved January 10, 2026, from [Link]

-

Ibrahim, M. N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article on pyrimidine synthesis. Retrieved January 10, 2026, from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved January 10, 2026, from [Link]

Sources

An In-depth Technical Guide to the Tautomerism of 5-Methylpyrimidin-2(1H)-one in Different Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-Methylpyrimidin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delves into the fundamental principles of lactam-lactim tautomerism and systematically explores the profound influence of the solvent environment on the position of this equilibrium. We present a multi-faceted approach for the characterization of tautomeric forms, integrating detailed, field-proven protocols for UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy with authoritative computational chemistry methodologies. The causality behind experimental and computational choices is explained to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and practical, step-by-step guidance for the rigorous analysis of tautomerism in solution.

Introduction: The Critical Role of Tautomerism in Molecular Function

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for molecular properties and biological activity.[1] This phenomenon, most commonly involving the migration of a proton, can dramatically alter a molecule's shape, hydrogen bonding capabilities, and electronic distribution.[2][3] For drug development professionals, understanding and controlling tautomerism is paramount, as the predominant tautomer at a physiological pH can dictate a drug's binding affinity to its target, its metabolic stability, and its pharmacokinetic profile.[3]

The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including nucleic acid bases and a wide array of pharmaceuticals. Pyrimidin-2(1H)-one and its derivatives exhibit a classic form of lactam-lactim tautomerism, an equilibrium between an amide (lactam) and an imidic acid (lactim) form.[4][5][6] The position of this equilibrium is not fixed; it is highly sensitive to environmental factors, most notably the surrounding solvent.[7][8][9]

This guide focuses on 5-Methylpyrimidin-2(1H)-one as a model system to explore and quantify the impact of solvent properties on tautomeric preference.

The Tautomeric Equilibrium of 5-Methylpyrimidin-2(1H)-one

5-Methylpyrimidin-2(1H)-one can exist in two primary tautomeric forms: the lactam (amide) form and the lactim (imidic acid) form.

-

Lactam (Amide) Form: 5-Methylpyrimidin-2(1H)-one. This form contains a carbonyl group (C=O) and an N-H bond within the heterocyclic ring. It is generally more polar.

-

Lactim (Imidic Acid) Form: 5-Methyl-2-hydroxypyrimidine. This form contains a hydroxyl group (O-H) and a C=N double bond within the ring. It is typically less polar than the lactam form.

The equilibrium between these two forms is dynamic and can be shifted by the solvent's ability to stabilize one tautomer over the other through various intermolecular interactions.

Caption: Integrated workflow for tautomer analysis in solution.

Experimental & Computational Protocols

UV-Vis Spectrophotometry

Causality: The lactam and lactim tautomers possess different chromophoric systems. The lactam form has a conjugated amide system, while the lactim form has a hydroxy-substituted aromatic-like system. This difference in electronic structure leads to distinct absorption maxima (λ_max). By monitoring the changes in the UV-Vis spectrum in different solvents, one can qualitatively and sometimes quantitatively assess the shift in the tautomeric equilibrium. [10][11] Protocol:

-

Solution Preparation: Prepare stock solutions of 5-Methylpyrimidin-2(1H)-one in a Class A volumetric flask using a high-purity solvent (e.g., cyclohexane). Prepare a series of dilute solutions (e.g., 1x10⁻⁴ M to 1x10⁻⁵ M) in the solvents of interest (e.g., water, ethanol, acetonitrile, chloroform, cyclohexane).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Allow the lamp to warm up for at least 30 minutes for stable output.

-

Blanking: Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent. Place one in the reference beam and one in the sample beam to record a baseline.

-

Sample Measurement: Replace the solvent in the sample cuvette with the sample solution. Scan a spectrum over a relevant range (e.g., 200-400 nm).

-

Data Analysis: Identify the λ_max for the compound in each solvent. A significant shift in λ_max or the appearance of a new peak when changing from a polar to a nonpolar solvent is strong evidence of a tautomeric shift. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is a powerful tool for unambiguous structure determination and quantification of tautomers in solution. [12]Key differences in the ¹H and ¹³C NMR spectra distinguish the lactam and lactim forms. The lactam will show a characteristic N-H proton signal, while the lactim will show an O-H proton signal. Furthermore, the chemical shifts of the ring protons and carbons, especially the carbon at position 2 (C2), will be markedly different. The C2 carbon will be amide-like (~160-170 ppm) in the lactam form and aromatic-like (~150-160 ppm) in the lactim form.

Protocol:

-

Sample Preparation: Dissolve a precise amount (e.g., 5-10 mg) of 5-Methylpyrimidin-2(1H)-one in ~0.7 mL of the desired deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in a standard NMR tube. Add a small amount of an internal standard like Tetramethylsilane (TMS) if not using the residual solvent peak for referencing.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum. Pay close attention to the chemical shifts and integrals of the aromatic protons and the exchangeable N-H or O-H proton.

-

In protic solvents like D₂O, the N-H/O-H proton will exchange with deuterium and may not be visible.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

-

Focus on the chemical shift of C2 to differentiate between the lactam (>160 ppm) and lactim (<160 ppm) forms.

-

-

Quantification: If both tautomers are present in sufficient concentration to be observed, the relative ratio can be determined by integrating the corresponding distinct peaks in the ¹H NMR spectrum. [12]

Computational Modeling (Quantum Chemistry)

Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), can predict the relative thermodynamic stabilities of tautomers. [13][14]By modeling the molecule in the gas phase and in the presence of a solvent (using continuum solvent models like PCM), we can calculate the free energy difference (ΔG) between the tautomers, thus predicting the equilibrium constant. This provides a theoretical validation for the experimental results. [15][16] Protocol:

-

Structure Building: Build the 3D structures of both the lactam and lactim tautomers of 5-Methylpyrimidin-2(1H)-one using a molecular editor.

-

Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

-

Solvation Modeling:

-

Using the gas-phase optimized geometries, perform a single-point energy calculation or a full re-optimization for each tautomer within a continuum solvent model (e.g., IEFPCM) corresponding to the experimental solvents. [12] * For systems with strong, specific solute-solvent interactions like hydrogen bonding, including one or two explicit solvent molecules in the calculation can improve accuracy. [4][12]4. Energy Analysis: Calculate the Gibbs free energy (G) for each tautomer in each environment. The relative free energy (ΔG = G_lactim - G_lactam) indicates the relative stability. A negative ΔG suggests the lactim form is more stable, while a positive ΔG indicates the lactam form is favored.

-

Conclusion

The tautomeric equilibrium of 5-Methylpyrimidin-2(1H)-one is a delicate balance governed by its intrinsic molecular structure and, crucially, its interaction with the solvent environment. This guide has outlined an integrated, multi-technique approach to rigorously investigate this phenomenon. By combining the strengths of UV-Vis spectroscopy for initial screening, NMR for definitive structural assignment and quantification, and computational modeling for theoretical validation, researchers can build a comprehensive and trustworthy understanding of tautomerism. This knowledge is not merely academic; it is a critical component in the rational design and development of effective and safe pharmaceutical agents, where controlling molecular form is essential for predictable biological function.

References

- Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one.MDPI.

- Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution.Longdom Publishing.

- Tautomeric Equilibrium in 1-Benzamidoisoquinoline Deriv

- A Method of Calculating the Kamlet-Abboud-Taft Solvatochromic Parameters Using COSMO-RS.PubMed.

- Kamlet-Taft solvent parameters.Stenutz.

- A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS.MDPI.

- (PDF) A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS.

- (PDF) Tautomeric and conformational equilibrium of acenaphthenequinonemonooxime.

- Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum.Sciforum.

- Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine....

- Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.PubMed Central.

- Kamlet-Taft solvent parameters.Stenutz.

- Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1. Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A spectroscopic and temperature-jump kinetic study.Journal of the American Chemical Society.

- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.MDPI.

- Computational Studies on the Keto-Enol Tautomerism of Acetylacetone.

- New light on tautomerism of purines and pyrimidines and its biological and genetic implic

- New light on tautomerism of purines and pyrimidines and its biological and genetic implications.

- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.Unknown Source.

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput

- 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calcul

- 2-Hydroxypyridine-Tautomerism.ChemTube3D.

- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines.

- Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

- (PDF) Microwave-induced stereoselectivity of β-lactam formation: effects of solvents.

- ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY.Unknown Source.

- Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.

- Tautomerism; Types & Stability of Tautomers.YouTube.

- What impact does tautomerism have on drug properties and development?.ChemRxiv.

- Tautomerism || Part 2 || Session 5 || Stability of Keto-Enol Tautomers|| By Gurpreet Sir.YouTube.Nk1sfvusS-D_L7eYA4=)

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. youtube.com [youtube.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one [mdpi.com]

- 11. sciforum.net [sciforum.net]

- 12. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 5-Methylpyrimidin-2(1H)-one

Abstract

Introduction: The Significance of the Pyrimidinone Scaffold

Pyrimidinone and its derivatives are foundational structures in medicinal chemistry and chemical biology.[4] Their structural resemblance to the nitrogenous bases of DNA and RNA allows them to interact with biological targets through mechanisms like hydrogen bonding and π-π stacking.[3] The specific substitution pattern, such as the methyl group at the 5-position in 5-Methylpyrimidin-2(1H)-one, can significantly influence the molecule's electronic properties, solubility, and binding affinity.

In the solid state, the arrangement of molecules within the crystal lattice dictates critical physicochemical properties, including melting point, dissolution rate, and stability. These properties are governed by non-covalent interactions, primarily hydrogen bonds. Pyrimidinones are particularly adept at forming strong, directional N-H···O hydrogen bonds, which often lead to predictable and stable supramolecular structures.[1][5] An in-depth understanding of this crystalline architecture is therefore not merely academic but a critical component of the drug development pipeline.

Synthesis and Crystallization

The synthesis of pyrimidinone derivatives is well-established, typically involving a cyclocondensation reaction. A general and robust method is the Biginelli reaction or related variants, which involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[6][7]

Experimental Protocol: Synthesis of Pyrimidinone Derivatives

-

Reaction Setup: To a solution of a suitable β-dicarbonyl precursor and urea (1.2 equivalents) in a protic solvent such as ethanol, add a catalytic amount of an acid (e.g., HCl).

-

Condensation: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If not, reduce the solvent volume under vacuum.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate) to yield the final product.[3]

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is the most critical and often challenging step for X-ray crystallographic analysis. Slow evaporation is a common and effective technique.

-

Solvent Selection: Dissolve the purified 5-Methylpyrimidin-2(1H)-one in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature.

-

Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

-

Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor for analysis.

Caption: Workflow from Synthesis to Structural Analysis.

Crystal Structure Analysis: A Predictive Approach

In the absence of a determined crystal structure for 5-Methylpyrimidin-2(1H)-one, we can infer its likely structural properties from the closely related pyridine analogue, 5-Methyl-2-pyridone (CSD Refcode: 845476), and from extensive studies on the pyrimidinone class.[1][8]

5-Methyl-2-pyridone crystallizes in the monoclinic space group C2/c and forms distinct inversion dimers through strong N-H···O hydrogen bonds.[8] This dimerization is a hallmark of many 2-pyridone and 2-pyrimidinone structures. It is highly probable that 5-Methylpyrimidin-2(1H)-one would adopt a similar hydrogen-bonding motif.

Anticipated Crystallographic and Geometric Parameters

The following table summarizes the known data for the pyridone analogue and provides a predictive framework for the pyrimidinone target.

| Parameter | 5-Methyl-2-pyridone (Analogue Data)[8] | 5-Methylpyrimidin-2(1H)-one (Predicted) |

| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | C2/c | Common centrosymmetric space group (e.g., P2₁/c) |

| Key H-Bond Motif | R²₂(8) Centrosymmetric Dimer | R²₂(8) Centrosymmetric Dimer via N-H···O bonds |

| H-Bond Donor | N-H | N1-H and N3-H (in tautomeric form) |

| H-Bond Acceptor | C=O | C2=O |

| Other Interactions | Weak C-H···O bonds | Weak C-H···O and potential C-H···N bonds |

The Dominance of Hydrogen Bonding

The primary interaction governing the crystal packing of pyrimidinones is the N-H···O hydrogen bond, with interaction energies averaging around -16.55 kcal/mol.[1][5] This strong, directional interaction typically leads to the formation of a centrosymmetric R²₂(8) ring motif, creating a stable hydrogen-bonded dimer.

// Molecule 1 N1_1 [label="N1", pos="0,1!"]; C2_1 [label="C2", pos="1,1.5!"]; O_1 [label="O", pos="1.5,2!"]; N3_1 [label="N3", pos="1.5,0.5!"]; H_N3_1 [label="H", pos="2,0.2!"]; C4_1 [label="C4", pos="1,-0.5!"]; C5_1 [label="C5", pos="0,-1!"]; C_Me_1 [label="C(Me)", pos="-0.5,-1.8!"]; C6_1 [label="C6", pos="-0.5,0!"];

// Molecule 2 (Inverted and translated) N1_2 [label="N1", pos="4.5,0.5!"]; C2_2 [label="C2", pos="3.5,0!"]; O_2 [label="O", pos="3,-0.5!"]; N3_2 [label="N3", pos="3,1!"]; H_N3_2 [label="H", pos="2.5,1.3!"]; C4_2 [label="C4", pos="3.5,2!"]; C5_2 [label="C5", pos="4.5,2.5!"]; C_Me_2 [label="C(Me)", pos="5,3.3!"]; C6_2 [label="C6", pos="5,1.5!"];

// Draw Molecule 1 Bonds edge [color="#4285F4", style=solid, arrowhead=normal]; N1_1 -> C2_1; C2_1 -> N3_1; N3_1 -> C4_1; C4_1 -> C5_1; C5_1 -> C6_1; C6_1 -> N1_1; C2_1 -> O_1 [color="#EA4335"]; N3_1 -> H_N3_1 [color="#34A853"]; C5_1 -> C_Me_1 [color="#FBBC05"];

// Draw Molecule 2 Bonds N1_2 -> C2_2; C2_2 -> N3_2; N3_2 -> C4_2; C4_2 -> C5_2; C5_2 -> C6_2; C6_2 -> N1_2; C2_2 -> O_2 [color="#EA4335"]; N3_2 -> H_N3_2 [color="#34A853"]; C5_2 -> C_Me_2 [color="#FBBC05"];

// Hydrogen Bonds edge [color="#EA4335", style=dashed, arrowhead=none, constraint=false]; H_N3_1 -- O_2 [label=" N-H···O"]; H_N3_2 -- O_1 [label=" N-H···O"]; } Caption: Predicted N-H···O Hydrogen Bonding Dimer.

These dimers then pack into a three-dimensional lattice, often stabilized by weaker C-H···O or C-H···N interactions. [1]The planarity of the pyrimidinone ring also facilitates π-π stacking interactions in some derivatives, although this is less common when strong hydrogen bonding dominates.

Protocol for Single-Crystal X-ray Diffraction (SC-XRD)

The definitive determination of a crystal structure is achieved through SC-XRD. This process provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Step-by-Step Experimental Workflow

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker D8 Venture) and cooled under a nitrogen stream (typically to 100 K) to minimize thermal vibrations. [4]It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Diffraction Pattern: The crystal is rotated, and a series of diffraction images are collected by a detector.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption. [4]5. Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined using a full-matrix least-squares method against the experimental data. Non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are often located in the difference Fourier maps and refined isotropically or placed in calculated positions. [8]

Conclusion and Future Directions

While the definitive crystal structure of 5-Methylpyrimidin-2(1H)-one remains to be publicly reported, a robust predictive model can be constructed based on established crystallographic principles and data from close structural analogues. The molecule is expected to form strong, centrosymmetric N-H···O hydrogen-bonded dimers, which will be the primary drivers of its crystal packing. The detailed experimental workflows for synthesis, crystallization, and SC-XRD analysis outlined herein provide a clear and validated pathway for the future determination and confirmation of this structure.

For drug development professionals, confirming this crystal structure is a crucial step. It would enable computational modeling of solid-state properties, aid in the identification and characterization of potential polymorphs, and provide a foundational understanding for formulation and drug delivery strategies. The pursuit of this crystallographic data is therefore a highly recommended endeavor for any research program involving this important heterocyclic scaffold.

References

-

Sun, B.-W., & Gao, S. (2011). 5-Methyl-2-pyridone. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2045. Available at: [Link]

-

de Oliveira, B. G., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Crystal Growth & Design. Available at: [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methylpyridine. Available at: [Link]

-

Akkurt, M., et al. (2008). 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o308. Available at: [Link]

-

Koprowska, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6969. Available at: [Link]

-

SpectraBase. (n.d.). 5-Methyl-2-pyrimidinone. Available at: [Link]

-

Ortiz-Rini, F. E., et al. (2019). Polymorphism in early development: The account of MBQ-167. Acta Pharmaceutica Sinica B, 9(4), 814-822. Available at: [Link]

-

de Oliveira, B. G., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Semantic Scholar. Available at: [Link]

-

de Oliveira, B. G., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Crystal Growth & Design. Available at: [Link]

-

NIST. (n.d.). 2(1H)-Pyrimidinone, 4-amino-5-methyl-. Available at: [Link]

-

ResearchGate. (2018). Analysis of the structural and electronic properties of.... Available at: [Link]

-

Ibrahim, M. N. (2008). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 20(3), 2432-2434. Available at: [Link]

-

Al-Juboori, A. A. H. (2021). Synthesis and characterization of some new dihydro pyrimidin-2(1H)-one derivatives. AIP Conference Proceedings, 2372, 050011. Available at: [Link]

-

Păun, A., et al. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Crystals, 13(1), 52. Available at: [Link]

-

Li, X., et al. (2016). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules, 21(11), 1445. Available at: [Link]

-

PubChem. (n.d.). 5-Methyl-2-pyrimidinone. Available at: [Link]

-

Cieplik, J., et al. (2006). Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section C: Crystal Structure Communications, 62(Pt 5), o259-o261. Available at: [Link]

-

Maini, L., et al. (2024). New Findings on the Crystal Polymorphism of Imepitoin. Molecules, 29(8), 1724. Available at: [Link]

-

CP Lab Safety. (n.d.). 5-Methylpyrimidin-2(1H)-one, 95% Purity. Available at: [Link]

Sources

- 1. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. 5-Methyl-2-pyrimidinone | C5H6N2O | CID 170501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-5-methylpyridin-2(1H)-one | C6H8N2O | CID 13295732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical properties of 5-Methylpyrimidin-2(1H)-one

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrimidin-2(1H)-one is a heterocyclic organic compound that holds significant importance as a versatile building block in medicinal chemistry and organic synthesis.[1] Its pyrimidine core is a fundamental scaffold found in numerous biologically active molecules, including the nucleobases that form the foundation of DNA and RNA.[1] The compound is perhaps most recognized as a key intermediate in the synthesis of Pirfenidone, a drug utilized for its anti-fibrotic properties.

This technical guide offers a comprehensive examination of the core physicochemical properties of 5-Methylpyrimidin-2(1H)-one. We will delve into its structural characteristics, tautomeric nature, spectral data, and established experimental protocols. The causality behind experimental choices and the implications of its properties on its applications, particularly in drug development, will be a central focus.

Core Physicochemical and Molecular Properties

The fundamental properties of 5-Methylpyrimidin-2(1H)-one are crucial for its handling, characterization, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [2] |

| Molecular Weight | 110.12 g/mol | [2] |

| CAS Number | 41398-85-0 | [2] |

| Appearance | White to pale yellow solid | |

| Melting Point | 183-187 °C (lit.) | [3] |

| Boiling Point | 304.2 ± 15.0 °C (Predicted) | [3] |

| Density | 1.053 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 12.43 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in water. Slightly soluble in DMSO, Ethanol, Methanol. | [4][5] |

The Critical Role of Tautomerism

A defining characteristic of 5-Methylpyrimidin-2(1H)-one is its existence in a dynamic equilibrium between two tautomeric forms: the lactam (keto) and the lactim (enol) isomers.[3] This phenomenon, known as lactam-lactim tautomerism, is a form of prototropic tautomerism where a proton migrates between a nitrogen and an oxygen atom.[3][6]

-

5-Methylpyrimidin-2(1H)-one (Lactam form): This form contains a carbonyl group (C=O) and is generally the more stable and predominant tautomer, especially in polar solvents and in the solid state.

-

2-Hydroxy-5-methylpyrimidine (Lactim form): This isomer features a hydroxyl group (-OH), which imparts aromatic character to the pyrimidine ring.

The position of this equilibrium is not static; it is highly sensitive to the molecular environment, including the solvent's polarity and the physical state (solid, liquid, or gas).[3] Understanding this equilibrium is paramount, as it dictates the molecule's hydrogen bonding capacity, solubility, and ultimately, its reactivity and how it interacts with biological targets.[7]

Caption: Tautomeric equilibrium of 5-Methylpyrimidin-2(1H)-one.

Spectral Data and Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of 5-Methylpyrimidin-2(1H)-one and for studying its tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between the lactam and lactim forms.

-

¹H NMR: The proton spectrum provides distinct signals for each tautomer. The N-H proton of the lactam form will typically appear as a broad singlet, while the O-H proton of the lactim form will also be a singlet, with chemical shifts highly dependent on the solvent and concentration. The chemical shifts of the ring protons will also differ between the two forms due to the change in aromaticity.

-

¹³C NMR: The carbon spectrum is particularly revealing. The lactam form will exhibit a characteristic signal for the carbonyl carbon (C=O) in the downfield region (typically >160 ppm).[8] This signal is absent in the lactim form, which instead shows a signal for the C-OH carbon at a different chemical shift.

By integrating the signals corresponding to each tautomer, the equilibrium constant (KT) can be quantified in various solvents.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear diagnostic peaks for the key functional groups in each tautomer.[8]

-

Lactam Form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. A broad band for the N-H stretch would also be present around 3200-3400 cm⁻¹.

-

Lactim Form: The presence of the hydroxyl group would give rise to a broad O-H stretching band, also in the 3200-3400 cm⁻¹ region. The C=O stretch would be absent.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, differ for the two tautomers. The aromatic lactim form and the non-aromatic lactam form will have different absorption maxima (λmax).[8] By analyzing the spectrum in different solvents, one can observe shifts in the equilibrium, providing further insight into the relative stability of the tautomers.[8]

Established Experimental Protocols

Synthesis of 5-Methylpyrimidin-2(1H)-one from 2-Amino-5-methylpyrimidine

A common and reliable method for synthesizing the title compound involves the diazotization of 2-amino-5-methylpyrimidine followed by hydrolysis.

Principle: The primary amino group of 2-amino-5-methylpyrimidine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is unstable and is hydrolyzed upon heating to yield the desired 5-Methylpyrimidin-2(1H)-one.

Materials and Reagents:

-

2-Amino-5-methylpyrimidine

-

Sulfuric Acid (H₂SO₄), concentrated

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-methylpyrimidine in a solution of sulfuric acid and water, while maintaining the temperature below 10°C with an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred amine solution, ensuring the temperature is strictly maintained between 0-5°C. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.

-

Hydrolysis: After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes. Then, slowly heat the reaction mixture to 95°C and maintain this temperature until the evolution of nitrogen gas ceases.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to yield pure 5-Methylpyrimidin-2(1H)-one as white crystalline needles.

Safety Precautions: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE). The diazotization reaction can be exothermic and should be carefully temperature-controlled.

Caption: Step-by-step experimental workflow for synthesis.

Relevance and Applications in Drug Development

The physicochemical properties of 5-Methylpyrimidin-2(1H)-one make it a valuable precursor in pharmaceutical synthesis.[1] Its most notable application is in the production of Pirfenidone .

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone): This anti-fibrotic and anti-inflammatory drug is used in the treatment of idiopathic pulmonary fibrosis (IPF). 5-Methylpyrimidin-2(1H)-one serves as the core scaffold onto which a phenyl group is attached at the N1 position to yield the final active pharmaceutical ingredient.

The mechanism of Pirfenidone involves the downregulation of the production of pro-fibrotic and pro-inflammatory cytokines, such as Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α). By modulating these signaling pathways, Pirfenidone helps to slow the progression of fibrosis in the lungs.

Caption: Role of 5-Methylpyrimidin-2(1H)-one in drug development.

Conclusion

5-Methylpyrimidin-2(1H)-one is a compound of significant chemical and pharmaceutical interest. Its physicochemical profile is dominated by its lactam-lactim tautomeric equilibrium, which influences its solubility, reactivity, and spectral characteristics. A thorough understanding of these properties, gained through spectroscopic analysis and validated by robust experimental protocols, is essential for its effective use. As a critical building block for anti-fibrotic therapies like Pirfenidone, 5-Methylpyrimidin-2(1H)-one continues to be a molecule of high importance for researchers and scientists in the field of drug discovery and development.

References

-

ChemBK. (2024, April 9). 6-amino-5-methylpyrimidin-2(1H)-one - Physico-chemical Properties. ChemBK. [Link]

-

PubChem. 3-Iodo-5-methylpyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.

- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)-one.

-

PubChem. 2-Hydroxy-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. [Link]

-

MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

-

Jubilant Ingrevia. Fine Chemicals - 2-hydroxy-5-methylpyridine. Jubilant Ingrevia. [Link]

-

SpectraBase. 5-Methylpyrimidine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

PubChem. 5-Methyl-2-pyrimidinone. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. 5-Methylpyrimidin-2(1H)-one, 95% Purity, C5H6N2O, 5 grams. CP Lab Safety. [Link]

-

YouTube. (2020, September 1). Tautomerism; Types & Stability of Tautomers. YouTube. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Chemistry LibreTexts. (2019, June 5). 9.4.2. Tautomers. Chemistry LibreTexts. [Link]

-

MDPI. (2023, February 24). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). MDPI. [Link]

-

ChemRxiv. What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

-

VNU-HCM Journal of Science and Technology Development. (2022). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. VNU-HCM Journal of Science and Technology Development. [Link]

-

PMC. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Center for Biotechnology Information. [Link]

-

Organic Spectrometry. 5: Organic Spectrometry. [Link]

-

SciELO South Africa. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). SciELO South Africa. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. 5-Methyl-2-pyrimidinone | C5H6N2O | CID 170501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

The Art of Dissolution: A Technical Guide to the Solubility of 5-Methylpyrimidin-2(1H)-one in Organic Solvents

Abstract

5-Methylpyrimidin-2(1H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry, serving as a key structural motif in various pharmacologically active molecules. Its journey from a synthesized powder to a biologically active agent is fundamentally governed by its ability to dissolve in appropriate solvents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practices for determining and predicting the solubility of 5-Methylpyrimidin-2(1H)-one in organic solvents. We delve into the theoretical underpinnings of solubility, focusing on the powerful framework of Hansen Solubility Parameters (HSP), and outline robust experimental protocols for empirical determination. This guide is structured to provide not just data, but a strategic approach to solvent selection and solubility optimization in a research and development setting.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a critical determinant of a compound's ultimate success. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dosing, and difficulties in formulation and manufacturing. For a molecule like 5-Methylpyrimidin-2(1H)-one, which holds potential as a building block for novel therapeutics, a thorough understanding of its solubility profile is paramount for advancing its development.[1]

This guide moves beyond a simple compilation of data to offer a foundational understanding of the intermolecular forces that dictate solubility. By understanding the "why" behind a compound's interaction with a solvent, researchers can make more informed, predictive decisions, saving valuable time and resources.

Physicochemical Landscape of 5-Methylpyrimidin-2(1H)-one

To understand the solubility of 5-Methylpyrimidin-2(1H)-one, we must first examine its molecular structure and inherent properties. The compound exists in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form, 2-hydroxy-5-methylpyridine. This equilibrium is sensitive to the solvent environment, which in turn influences its solubility characteristics.

Key structural features influencing solubility include:

-

A Polar Lactam Group: The amide group (-C(=O)-NH-) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Aromatic Pyrimidine Ring: The ring system contributes to dispersion forces.

-

Methyl Group: This nonpolar substituent adds a degree of lipophilicity.

This combination of polar and nonpolar features suggests a nuanced solubility profile, with the potential for dissolution in a range of solvents depending on the balance of intermolecular interactions.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" provides a useful qualitative guideline for solubility, but a more quantitative and predictive approach is often required.[2] Hansen Solubility Parameters (HSP) offer a powerful framework for this purpose by deconstructing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space".[3] The fundamental principle is that substances with similar HSP values (i.e., that are close to each other in Hansen space) are likely to be miscible.[1]

The Concept of the Solubility Sphere and RED Number

To quantify the similarity between a solute and a solvent, the Hansen distance (Ra) is calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where subscript 1 refers to the solute and subscript 2 refers to the solvent. The factor of 4 for the dispersion term is an empirically derived constant that improves the model's predictive power.[4]

A solute is further defined by an interaction radius (R₀), which defines a "solubility sphere" in Hansen space. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute. This concept is unified in the Relative Energy Difference (RED) number:

RED = Ra / R₀

The interpretation of the RED number is straightforward:

-

RED < 1: High affinity, the solute is likely to dissolve.

-

RED = 1: Borderline affinity, partial solubility may occur.

-

RED > 1: Low affinity, the solute is likely to be insoluble.

Application to 5-Methylpyrimidin-2(1H)-one

Once the HSP of 5-Methylpyrimidin-2(1H)-one are determined, a predictive solubility table can be generated. The following table provides the HSP for a selection of common organic solvents, which can be used to calculate Ra and subsequently RED once the solute's parameters are known.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| (Data sourced from publicly available HSP databases) |

Experimental Determination of Solubility

While theoretical predictions are invaluable for screening, empirical determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is the most reliable and widely used technique for determining equilibrium solubility.

The Shake-Flask Method: A Self-Validating Protocol

The objective of the shake-flask method is to create a saturated solution at a constant temperature, where the dissolved solute is in equilibrium with an excess of undissolved solid. The concentration of the solute in the resulting clear solution represents its solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 5-Methylpyrimidin-2(1H)-one to a series of vials containing the organic solvents of interest. The "excess" is critical to ensure equilibrium with the solid phase is achievable.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or incubator at the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is self-validating in that taking measurements at multiple time points (e.g., 24h and 48h) should yield the same concentration if equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the solid phase. Filter the aliquot through a chemically inert syringe filter (e.g., PTFE, 0.22 or 0.45 µm) that does not absorb the solute into a clean, pre-weighed vial.

-

Quantification: Determine the concentration of 5-Methylpyrimidin-2(1H)-one in the filtered solution using a validated analytical method. Common techniques include:

-

Gravimetric Analysis: Carefully evaporate the solvent and weigh the remaining solid residue. This method is straightforward but requires careful handling to avoid loss of material.[1]

-

Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.[5]

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its high sensitivity and specificity. A calibration curve is generated using standard solutions of known concentrations.

-

Logical Workflow for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Concluding Remarks for the Practicing Scientist

The solubility of 5-Methylpyrimidin-2(1H)-one in organic solvents is a multifaceted property dictated by a delicate balance of intermolecular forces. While direct, comprehensive experimental data remains to be fully compiled in the public literature, this guide provides the theoretical framework and practical methodologies necessary for any research team to determine and predict its solubility profile.